(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
Description
Properties
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O4S/c1-26(23,24)21-11-4-13(5-12-21)17(22)20-9-6-14(7-10-20)25-16-15(18)3-2-8-19-16/h2-3,8,13-14H,4-7,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCPYCUDFPMOPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Setup: : The synthesis typically begins with the preparation of the bromopyridinyl group. 3-Bromopyridine is reacted with a suitable reagent to introduce the oxy group.
Formation of the Piperidinyl Groups: : The next step involves the formation of the piperidinyl groups. This is achieved through nucleophilic substitution reactions where piperidine reacts with an intermediate compound, leading to the formation of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl).
Methanone Introduction: : Finally, the methanone group is introduced through a condensation reaction involving the piperidinyl intermediate and a methanone precursor.
Industrial Production Methods
Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. Scale-up processes are carefully designed to ensure consistency and efficiency while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, particularly at the piperidinyl and bromopyridinyl moieties, resulting in the formation of various oxidized products.
Reduction: : Reduction reactions are less common but can occur under specific conditions, leading to the removal of the bromine atom or the reduction of carbonyl groups.
Common Reagents and Conditions Used
Oxidizing Agents: : Potassium permanganate (KMnO4), sodium dichromate (Na2Cr2O7).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: : Ammonia (NH3), amines, alcohols.
Major Products Formed from These Reactions
The products depend on the specific reactions and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
The biological activity of the compound is primarily assessed through pharmacological studies, which evaluate its effects on various biological targets, including receptors and enzymes. Here are some notable activities:
Inhibition Studies
Research indicates that the compound exhibits significant inhibitory effects on specific histone acetyltransferases:
| Biological Activity | Effect | IC50 Value (µM) | Cell Line Tested |
|---|---|---|---|
| Inhibition of p300 HAT | Decreased acetylation | 0.5 - 1.0 | NB4 (acute promyelocytic leukemia) |
| Induction of Apoptosis | Increased sub-G1 phase | N/A | MCF-7 (breast cancer) |
| Inhibition of CARM1 | Reduced trimethylation marks | 0.8 - 2.0 | U937 (acute myeloid leukemia) |
| Cell Cycle Arrest | G0/G1 phase accumulation | N/A | SH-SY5Y (neuroblastoma) |
Synthesis and Structure–Activity Relationships
The synthesis of this compound involves multiple steps, including the formation of intermediates that allow for the introduction of functional groups critical for its biological activity. The structure–activity relationship studies indicate that modifications to the bromopyridine and piperidine moieties can significantly influence its potency against various biological targets.
Applications in Medicinal Chemistry
The compound's unique structure positions it as a promising lead candidate for drug development targeting:
- Neurological Disorders : Its ability to cross the blood-brain barrier makes it suitable for neurological applications.
- Cancer Therapy : Due to its epigenetic modulation capabilities, it holds potential as an anticancer agent.
Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biochemical and physiological effects. The bromopyridinyl and piperidinyl groups play critical roles in binding to target sites, while the methanone group may participate in catalytic or regulatory processes.
Comparison with Similar Compounds
Key Observations:
Halogen Substitution : Replacing bromine with chlorine (Compound 2) reduces molecular weight and slightly improves solubility, but may diminish electrophilic interactions critical for target binding .
Heterocycle Replacement : The benzyloxy analog (Compound 4) lacks the pyridine nitrogen, likely altering hydrogen-bonding patterns and target selectivity .
Key Findings:
- Bromine vs. Chlorine : The bromine-containing compound exhibits superior potency (lower IC50), likely due to enhanced halogen bonding with kinase hinge regions .
- Sulfonyl Impact : Methylsulfonyl (vs. phenylsulfonyl) correlates with better metabolic stability, aligning with trends for sulfonamide-containing drugs .
- Activity Cliffs: Despite moderate structural similarity (Tanimoto >0.65), Compound 4 shows a significant drop in potency, illustrating the "activity cliff" phenomenon where minor structural changes lead to disproportionate activity shifts .
Methodological Considerations in Similarity Analysis
- Fingerprint Selection : Morgan fingerprints outperform MACCS in capturing piperidine ring topology and sulfonyl group orientation, critical for this compound class .
- Dissimilarity Metrics : While Tanimoto coefficients prioritize shared features, complementary use of Euclidean distance on 3D descriptors may better account for steric effects of the bromopyridinyloxy group .
- Assay Variability: As noted in quaternary ammonium compound studies (e.g., CMC determination), method choice (e.g., spectrofluorometry vs. tensiometry) can influence physicochemical comparisons; analogous variability may apply to solubility or permeability assays for this compound .
Biological Activity
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound consists of a piperidine ring, a bromopyridine moiety, and a methylsulfonyl group. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈BrN₃O₃S |
| Molecular Weight | 368.29 g/mol |
| CAS Number | 1448072-23-8 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromopyridine moiety enhances binding affinity through hydrophobic interactions, while the piperidine ring facilitates hydrogen bonding.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, such as Na+/K(+)-ATPase and Ras oncogene activity .
- Receptor Interaction : It may interact with various receptors implicated in neurotransmission and metabolic regulation, potentially influencing pathways related to obesity and energy expenditure .
Biological Activity Studies
Research has demonstrated the compound's potential in various biological contexts, particularly in cancer research.
Anticancer Activity
Several studies have focused on the anticancer properties of this compound:
- In Vitro Studies : In vitro assays revealed significant growth inhibition in multiple cancer cell lines, including glioma and breast cancer cells. The compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanistic Insights : Molecular dynamics simulations indicated that the compound interacts with cancer-related proteins predominantly through hydrophobic contacts, suggesting a targeted mechanism of action against tumor cells .
- Case Study : A recent study assessed the compound's effectiveness against a panel of 6 human cancer cell lines, confirming its ability to induce apoptosis via mitochondrial pathways .
Therapeutic Applications
Given its promising biological activity, this compound is being explored for several therapeutic applications:
- Cancer Treatment : As a potential anticancer agent, it may be developed into a novel therapeutic for various malignancies.
- Neurological Disorders : Its interaction with neurotransmitter systems suggests possible applications in treating conditions like depression or anxiety.
Q & A
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Predict solubility and logP values by simulating interactions with water/lipid bilayers. A chromenopyrimidine analog showed logP = 2.8, aligning with experimental partitioning .
- Density Functional Theory (DFT) : Calculate dipole moments and HOMO-LUMO gaps to assess reactivity. For example, methylsulfonyl groups increase electrophilicity at the piperidine carbonyl .
- ADMET Prediction : Tools like SwissADME estimate oral bioavailability (e.g., 65% for similar benzoylpiperidines) and CYP450 interactions .
What safety protocols are essential when handling this compound?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine powders (H313: Harmful if inhaled) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb powders with vermiculite .
Q. Risk Codes :
| Hazard Code | Description | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Avoid eating/drinking in lab |
| H315 | Causes skin irritation | Wash skin immediately after contact |
| H319 | Causes serious eye irritation | Use emergency eyewash stations |
How can structure-activity relationship (SAR) studies guide modifications to this compound?
Q. Advanced Research Focus
- Bromine Substitution : Replacing 3-bromo with electron-withdrawing groups (e.g., CF₃) enhances target binding affinity in kinase inhibitors .
- Piperidine Modifications : N-Methylsulfonyl groups improve metabolic stability (t½ increased from 2h to 6h in rat plasma) .
- Ether Linkage Optimization : Replacing oxygen with sulfur (thioether) alters conformational flexibility, impacting IC₀ values in receptor assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
